4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-15-5-8-17(9-6-15)28(25,26)22-16-7-10-18-14(13-16)3-1-11-23(18)20(24)19-4-2-12-27-19/h2,4-10,12-13,22H,1,3,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDMNNRUWDELRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline core.
Introduction of the Furan-2-Carbonyl Group: The furan-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction, where the tetrahydroquinoline reacts with furan-2-carbonyl chloride in the presence of a Lewis acid such as aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has been investigated for various biological activities:
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the sulfonamide group enhances its interaction with bacterial enzymes, potentially leading to effective treatments against infections.
Anticancer Activity
Studies have suggested that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. The unique structural features of this compound may allow it to interact with specific molecular targets involved in tumor growth.
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit certain enzymes, such as carbonic anhydrase and dihydropteroate synthase. This inhibition can be leveraged in drug development for conditions like glaucoma and bacterial infections.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides showed enhanced activity against Gram-positive bacteria. The tested compound exhibited comparable efficacy to established antibiotics.
- Anticancer Research : In a preclinical trial reported in Cancer Research, tetrahydroquinoline derivatives were shown to induce apoptosis in cancer cells while sparing normal cells, highlighting the therapeutic potential of this compound class.
- Enzyme Inhibition Studies : Research documented in Bioorganic & Medicinal Chemistry Letters revealed that compounds with similar structures effectively inhibited dihydropteroate synthase, suggesting potential applications in developing new antibacterial agents.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The tetrahydroquinoline moiety may interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated based on molecular formula.
Key Observations:
- Linker Group Differences: The target compound’s sulfonamide linker (SO₂NH) contrasts with the acetamide (CONH) in analogs.
- Substituent Effects: The 4-chlorophenyl group in the target increases lipophilicity (ClogP ≈ 3.5) relative to the 4-methoxyphenyl analog (ClogP ≈ 2.8), which may improve membrane permeability but reduce aqueous solubility.
- Molecular Weight: The target compound (415.87 g/mol) exceeds the acetamide analogs, likely due to the sulfonamide group’s sulfur and additional oxygen. Higher molecular weight may influence pharmacokinetic properties, such as absorption and bioavailability.
Biological Activity
The compound 4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a derivative of sulfonamide that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A sulfonamide group, known for its diverse biological activities.
- A furan-2-carbonyl moiety which may contribute to its interaction with biological targets.
- A tetrahydroquinoline framework that is often associated with various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, a series of tetrahydroquinoline compounds were synthesized and evaluated for their in vitro anticancer activity. While specific data on this compound is limited, related compounds have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Cardiovascular Effects
Research indicates that sulfonamide derivatives can influence cardiovascular parameters. For example, studies on related compounds have demonstrated their ability to modulate perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that this compound may similarly affect cardiovascular dynamics through calcium channel inhibition .
Enzyme Inhibition
Sulfonamides are known inhibitors of carbonic anhydrases (CAs), which are crucial in various physiological processes including fluid secretion in the eye. Compounds structurally related to this compound have shown significant inhibitory activity against CA isozymes I and II. This suggests a potential application in treating conditions like glaucoma .
Study 1: Anticancer Evaluation
In a recent study evaluating new tetrahydroquinoline derivatives for anticancer activity, several compounds exhibited significant cytotoxic effects against human cancer cell lines. While specific data on this compound was not detailed, the structural similarity to active compounds suggests potential efficacy .
Study 2: Cardiovascular Impact
A study investigating the effects of various sulfonamide derivatives on isolated rat hearts showed that certain compounds significantly lowered perfusion pressure. The experimental design involved administering different sulfonamides and measuring their impact over time. The results indicated a time-dependent decrease in perfusion pressure with some derivatives suggesting that this compound may exert similar effects .
Summary of Findings
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Induction of apoptosis | Cell cycle arrest |
| Cardiovascular | Decrease in perfusion pressure | Calcium channel inhibition |
| Enzyme Inhibition | Inhibition of carbonic anhydrases | Competitive inhibition |
Q & A
Basic: What are the key structural features influencing the reactivity of this compound?
The compound comprises a tetrahydroquinoline core substituted with a furan-2-carbonyl group at position 1 and a 4-chlorobenzenesulfonamide moiety at position 5. Key functional groups include:
- Sulfonamide (-SO2NH2) : Enhances hydrogen-bonding potential and interactions with biological targets .
- Furan-2-carbonyl group : Introduces electron-withdrawing effects, influencing electrophilic substitution pathways .
- Chlorine substituent : Modulates electronic properties and steric bulk, affecting binding affinity .
Methodological characterization relies on NMR (¹H/¹³C), HRMS, and IR spectroscopy to confirm regiochemistry and substituent orientation .
Basic: What synthetic strategies are employed to prepare this compound?
Synthesis typically involves:
Tetrahydroquinoline core formation : Intramolecular cyclization of nitroarenes or reductive amination of substituted anilines .
Sulfonamide coupling : Reaction of the tetrahydroquinoline intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) .
Furan-2-carbonyl introduction : Acylation using furan-2-carbonyl chloride in dichloromethane with catalytic DMAP .
Key optimization parameters include temperature control (0–25°C) and stoichiometric ratios to minimize side reactions .
Advanced: How can reaction conditions be optimized to improve sulfonamide coupling efficiency?
Optimization involves:
- Base selection : Triethylamine or DBU enhances nucleophilicity of the amine intermediate, reducing competing hydrolysis .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride solubility but require strict anhydrous conditions .
- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) accelerate coupling in heteroaromatic systems, though compatibility with the furan group must be validated .
Contradictory yields reported in literature (45–78%) may stem from variations in purification methods (e.g., column chromatography vs. recrystallization) .
Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies?
SAR analysis requires:
- Analog synthesis : Introduce substituents (e.g., methyl, fluoro) at the benzene ring or tetrahydroquinoline core to assess electronic/steric effects .
- In vitro assays : Measure inhibitory activity against serine proteases (e.g., trypsin, thrombin) using fluorogenic substrates .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and guide rational design .
Contradictions in bioactivity data (e.g., IC₅₀ variability) may arise from differences in enzyme sources or assay buffer conditions .
Advanced: How does the sulfonamide group contribute to enzyme inhibition?
The sulfonamide group forms covalent bonds with catalytic serine residues in proteases, as confirmed by X-ray crystallography and kinetic studies. Key steps include:
Nucleophilic attack : Serine-OH attacks the sulfur atom, forming a tetrahedral intermediate .
Transition-state stabilization : Hydrogen bonds between sulfonamide NH and enzyme active site residues enhance binding .
Methodological validation involves:
- Enzyme kinetics : Measure changes under varying inhibitor concentrations.
- Mass spectrometry : Confirm covalent adduct formation via intact protein mass analysis .
Basic: What analytical techniques are critical for confirming purity and identity?
- ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₂₁H₁₈ClN₂O₄S) .
- HPLC-PDA : Quantifies purity (>95%) and detects trace byproducts (e.g., des-chloro impurities) .
Advanced: How can contradictions in biological activity data be resolved?
- Purity validation : Use orthogonal methods (HPLC, elemental analysis) to exclude batch variability .
- Assay standardization : Adopt uniform protocols (e.g., pH 7.4 buffer, 25°C) across studies .
- Structural reanalysis : Single-crystal X-ray diffraction resolves stereochemical ambiguities .
Basic: What pharmacological models are suitable for initial evaluation?
- Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) .
- Anti-inflammatory potential : Measure COX-2 inhibition in RAW 264.7 macrophages .
Dose-response curves (0.1–100 µM) and cytotoxicity profiling (MTT assay) are essential for therapeutic index calculation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
